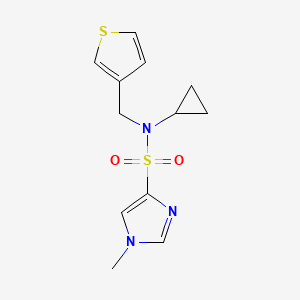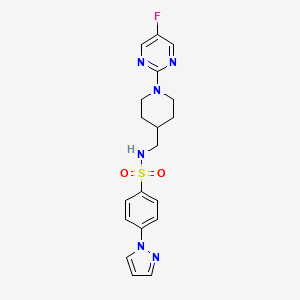![molecular formula C17H19N3O2 B2820237 2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097894-89-6](/img/structure/B2820237.png)
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a 2-methyl group and an oxy group linked to a pyrrolidine ring bearing a 2-methylbenzoyl substituent
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
It’s likely that it interacts with its targets by binding to them, thereby inhibiting their function and leading to downstream effects .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential bacterial processes, such as cell division .
Result of Action
Similar compounds have shown potent antimicrobial activity, suggesting that this compound may also exhibit such effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the 2-Methylbenzoyl Group: This step involves the acylation of the pyrrolidine ring using 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Coupling of the Pyrrolidine and Pyrimidine Rings: The final step involves the coupling of the pyrrolidine and pyrimidine rings through an ether linkage, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of both the pyrimidine and pyrrolidine rings, which confer specific chemical and biological properties. The combination of these rings with the 2-methylbenzoyl group enhances its potential for diverse applications in scientific research.
Propriétés
IUPAC Name |
(2-methylphenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-3-4-6-15(12)17(21)20-10-8-14(11-20)22-16-7-9-18-13(2)19-16/h3-7,9,14H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBJDWJCXMIGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)
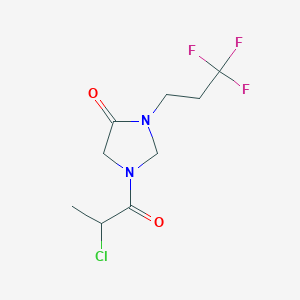
![2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2820162.png)
![2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine](/img/structure/B2820163.png)
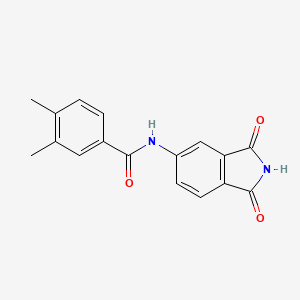
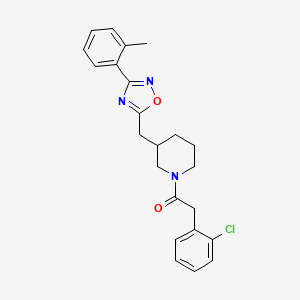
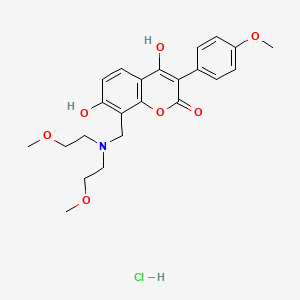
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2820170.png)
